4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine

Sequential cross-coupling Site-selective functionalization Orthogonal reactivity

Standard mono-halogenated pyrimidines lack the differential reactivity required for sequential C-C bond formation, forcing inefficient protection-deprotection routes. This polysubstituted scaffold solves the problem with a built-in orthogonal reactivity vector. - **Programmable coupling:** C5-I bond undergoes mild Suzuki-Miyaura (80°C, Pd(PPh₃)₄) while C4-Cl remains intact for second-stage cross-coupling (Buchwald-Hartwig, forcing Suzuki). - **Kinase/agrochemical utility:** Direct access to EGFR, CDK inhibitor scaffolds and patent-precedented 2-isopropyl pyrimidine agrochemical space (CN102070550A). - **Reliable supply:** Verified purity (≥95%), batch-to-batch consistency, global shipping with full documentation.

Molecular Formula C8H10ClIN2
Molecular Weight 296.53 g/mol
CAS No. 69696-39-5
Cat. No. B3279680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
CAS69696-39-5
Molecular FormulaC8H10ClIN2
Molecular Weight296.53 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C(C)C)Cl)I
InChIInChI=1S/C8H10ClIN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3
InChIKeySUYWXRUXFUAGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Overview


4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) is a polysubstituted pyrimidine building block characterized by a densely functionalized scaffold bearing chlorine at the 4-position, iodine at the 5-position, an isopropyl group at the 2-position, and a methyl group at the 6-position . This compound belongs to the class of orthogonally dihalogenated pyrimidines, wherein the differential reactivity of the C(sp²)–I bond versus the C(sp²)–Cl bond enables programmable, site-selective cross-coupling sequences without the use of protecting groups [1]. The molecular formula is C₈H₁₀ClIN₂, with a molecular weight of 296.54 g/mol [2]. Iodopyrimidines broadly have established utility in pharmaceuticals, agrochemicals, and materials science applications .

Procurement Rationale: Analog Non-Interchangeability


Generic substitution of pyrimidine building blocks introduces substantial synthetic risk due to pronounced differences in halogen reactivity profiles, steric constraints imposed by alkyl substituents, and electronic modulation of the heteroaromatic ring. While mono-halogenated pyrimidines or symmetrical dichloro analogs may appear superficially similar in cost or availability, they fundamentally lack the orthogonal reactivity vector provided by the differential C–I versus C–Cl bond strengths [1]. The presence of the isopropyl group at the 2-position and the methyl group at the 6-position further distinguishes this scaffold by introducing steric bulk and electron-donating character that can significantly alter both reaction kinetics and the regiochemical outcomes of subsequent functionalization steps relative to simpler or unsubstituted pyrimidine cores [2]. The evidence presented below quantifies these differentiation dimensions, enabling informed, data-driven selection of this specific CAS registry number over alternative halogenated pyrimidines.

Differentiation Evidence vs. Closest Analogs


Orthogonal C–I vs. C–Cl Reactivity for Sequential Functionalization

The target compound features a C–I bond at the 5-position and a C–Cl bond at the 4-position. Based on established bond dissociation energies and Pd-catalyzed oxidative addition kinetics in heteroaromatic systems, the C–I bond (BDE approximately 65 kcal/mol for aryl iodides) undergoes oxidative addition to Pd(0) substantially faster than the C–Cl bond (BDE approximately 95 kcal/mol for aryl chlorides), creating an inherent orthogonality that permits clean, sequential functionalization without protecting group manipulation [1]. In contrast, mono-iodinated analogs such as 5-iodo-2-isopropyl-6-methylpyrimidin-4-ol (CAS 69696-38-4) offer only a single reactive handle, while symmetrical 4,6-dichloro-2-isopropyl-5-methylpyrimidine isomers lack the differentiated reactivity window required for sequential diversification [2]. The Ugi-Smiles reaction protocol reported for the 4-hydroxy analog demonstrates a 42% yield for polycyclic adduct formation using the single reactive iodine site; the chloro-iodo target compound extends this synthetic utility by preserving a second orthogonal coupling site for subsequent elaboration .

Sequential cross-coupling Site-selective functionalization Orthogonal reactivity Pyrimidine scaffold diversification

2-Isopropyl and 6-Methyl Substituent Effects

The 2-isopropyl and 6-methyl substituents on the target compound provide both steric shielding and electron-donating effects that distinguish its reactivity profile from simpler dihalogenated pyrimidines such as 4-chloro-5-iodopyrimidine (CAS 63558-65-6). The isopropyl group at C2 introduces significant steric bulk (estimated A-value approximately 2.15 kcal/mol for isopropyl versus 0 for hydrogen), which can direct coupling partners away from the C2-proximal region and enhance regioselectivity at the C4 and C5 positions [1]. The methyl group at C6 contributes a +I (inductive) electron-donating effect (Hammett σₘ ≈ -0.07 for methyl) that modestly increases electron density on the pyrimidine ring, potentially accelerating oxidative addition at the C5–I bond relative to electron-deficient heteroaryl iodides [2]. These combined effects are absent in the baseline comparator 4-chloro-5-iodopyrimidine (C₄H₂ClIN₂, MW 240.43 g/mol), which lacks both alkyl substituents .

Steric effects Electronic effects Pyrimidine substitution Regioselectivity

Lipophilicity Enhancement from Alkyl Substitution

The presence of the 2-isopropyl and 6-methyl substituents in the target compound contributes to increased lipophilicity relative to unsubstituted dihalogenated pyrimidine scaffolds. Based on established fragment-based clogP calculations, the isopropyl group contributes approximately +1.5 logP units and the methyl group approximately +0.5 logP units relative to hydrogen. Consequently, the target compound (C₈H₁₀ClIN₂) exhibits significantly higher calculated lipophilicity than the unsubstituted comparator 4-chloro-5-iodopyrimidine (C₄H₂ClIN₂) [1]. This difference is quantifiable via the molecular weight differential (296.54 g/mol versus 240.43 g/mol) and the increased carbon count (C8 versus C4), both of which correlate with increased logP and membrane permeability potential . In pyrimidine-based drug discovery programs, such lipophilicity modulation can be strategically leveraged to tune ADME properties of derived analogs [2].

Lipophilicity clogP Physicochemical properties Drug-likeness

Patent-Documented Intermediate for Therapeutic Programs

This specific CAS registry number (69696-39-5) and closely related 2-isopropyl-6-methylpyrimidine scaffolds are explicitly documented as valuable intermediates in multiple patent families covering pharmaceutical applications. The substituted pyrimidine compound patent (US Patent Application 14423953, Publication 2015/0252028) explicitly encompasses pyrimidine derivatives with isopropyl and alkyl substitution patterns as therapeutic agents [1]. A 2012 patent application (CN102070550A) describes pyrimidine derivatives containing isopropyl or tert-butyl groups at the 2-position as plant growth regulators and fungicides, establishing agrochemical precedent for this substitution pattern [2]. Additionally, the 4-chloro pyrimidine derivative class is prominently featured in HIV NNRTI development programs, wherein substituted 4-chloro pyrimidines serve as key intermediates for synthesizing diaryl pyrimidine derivatives with antiviral activity [3]. This patent documentation provides procurement justification by establishing that this specific substitution pattern, rather than simpler pyrimidine analogs, maps directly onto patent-protected chemical space with demonstrated biological utility.

Pharmaceutical intermediate Pyrimidine derivatives Drug discovery Patent prior art

Research and Industrial Application Scenarios


Sequential Diversification for Medicinal Chemistry Libraries

The orthogonal reactivity of the C5–I and C4–Cl bonds enables two-step sequential functionalization without intermediate protection. In a typical workflow, the C5–I bond undergoes Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids under mild Pd catalysis (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80°C), installing a first diversity element while leaving the C4–Cl bond intact [1]. The resulting 5-aryl-4-chloro intermediate can then be subjected to a second, orthogonal cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling under more forcing conditions) to introduce a second diversity element at C4. This sequential protocol is not achievable with mono-halogenated analogs such as 5-iodo-2-isopropyl-6-methylpyrimidin-4-ol, which would require additional halogenation steps to enable a second coupling event . The steric shielding provided by the 2-isopropyl group further enhances regioselectivity during the initial coupling step [2].

Agrochemical Lead Optimization

Patent CN102070550A explicitly claims pyrimidine derivatives bearing isopropyl or halogenated isopropyl groups at the 2-position as plant growth regulators and fungicides [1]. The target compound provides an ideal scaffold for generating focused agrochemical libraries, wherein the C5–I and C4–Cl positions can be sequentially elaborated to explore structure-activity relationships around the patented 2-isopropyl-6-methylpyrimidine core. The increased lipophilicity of this scaffold (estimated ΔclogP ≈ +2.0 versus unsubstituted dihalogenated pyrimidines) aligns with the physicochemical requirements of many agrochemical active ingredients, which often benefit from enhanced membrane permeability and cuticular penetration . Procurement of this specific CAS number enables direct entry into patent-precedented agrochemical chemical space.

HIV NNRTI Diaryl Pyrimidine Synthesis

The 4-chloro pyrimidine derivative class is a cornerstone intermediate in the synthesis of diaryl pyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy [1]. Patent US8809343B2 (Fudan University) explicitly describes synthetic protocols wherein 4-chloro pyrimidine derivatives are coupled with substituted naphthols or phenols under basic conditions (K₂CO₃, DMF, 90-100°C, 8-12 h) to generate DAPY derivatives with anti-HIV activity . The target compound, with its 2-isopropyl and 6-methyl substitution pattern, offers a differentiated scaffold relative to the extensively explored 2,6-disubstituted DAPY chemotype (e.g., etravirine, rilpivirine analogs), potentially circumventing existing composition-of-matter patent claims while retaining the core pharmacophore. The C5-iodo substituent further enables late-stage diversification via cross-coupling to explore previously inaccessible regions of NNRTI chemical space [2].

Kinase Inhibitor Diversification via C5-Heteroarylation

Pyrimidine cores bearing 2-alkyl and 4-chloro substitution are privileged scaffolds in kinase inhibitor drug discovery, particularly for targeting EGFR, CDK, and Aurora kinase families [1]. The target compound enables a two-step diversification strategy: first, the C4–Cl bond can be displaced with an aniline or amine nucleophile to install the classical ATP-mimetic hinge-binding motif (common to gefitinib, erlotinib, and related pyrimidine-based kinase inhibitors). Subsequently, the C5–I bond can be elaborated via Pd-catalyzed cross-coupling to introduce substituents that occupy the solvent-exposed region or the back pocket of the ATP-binding site . This synthetic sequence is not accessible from the 4-hydroxy analog (CAS 69696-38-4), which lacks the C4 leaving group required for SNAr installation of the hinge-binding amine fragment [2].

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